molecular formula C14H24N2O5 B11769461 (R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid

(R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid

Cat. No.: B11769461
M. Wt: 300.35 g/mol
InChI Key: CAKZYEGRDMPHCV-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid is a sophisticated chiral building block designed for advanced pharmaceutical and organic synthesis research. This compound features a seven-membered 2-oxo-azepane ring, a key structural motif found in various bioactive molecules, and is protected by a tert-butoxycarbonyl (Boc) group, providing orthogonal reactivity for complex multi-step synthesis. The specific (R) and (S) stereochemistry at the critical centers makes it an essential reagent for the stereoselective construction of complex molecules, particularly in the development of protease inhibitors, enzyme substrates, and other pharmacologically active compounds. Its primary research value lies in its application in medicinal chemistry for drug discovery programs, including the synthesis of macrocyclic peptides and other constrained scaffolds that mimic biological structures. Researchers utilize this compound to introduce chiral, conformationally restricted elements into target molecules, which can be critical for modulating biological activity and improving metabolic stability. The Boc-protected amino group allows for facile deprotection under mild acidic conditions, enabling further functionalization and chain elongation. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C14H24N2O5

Molecular Weight

300.35 g/mol

IUPAC Name

(2R)-2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoazepan-1-yl]propanoic acid

InChI

InChI=1S/C14H24N2O5/c1-9(12(18)19)16-8-6-5-7-10(11(16)17)15-13(20)21-14(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,20)(H,18,19)/t9-,10+/m1/s1

InChI Key

CAKZYEGRDMPHCV-ZJUUUORDSA-N

Isomeric SMILES

C[C@H](C(=O)O)N1CCCC[C@@H](C1=O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)O)N1CCCCC(C1=O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Evans Aldol Reaction

  • A chiral oxazolidinone auxiliary directs the stereochemistry.

  • Propionic acid is converted to a mixed anhydride, which reacts with the azepanone enolate to form the (R)-configured product.

  • Conditions : LDA (−78°C, THF), followed by quenching with NH4Cl. Yield: 70–80%.

Mitsunobu Reaction

  • The hydroxyl group on the azepan ring is displaced with a propionate derivative using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Solvent : THF or toluene.

  • Yield : 60–65%.

Deprotection and Final Purification

The Boc group is removed under acidic conditions (e.g., 4M HCl in dioxane or trifluoroacetic acid in DCM), followed by neutralization and extraction. Final purification employs recrystallization from ethyl acetate/hexane or preparative HPLC (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
LactamizationBoc protection, cyclization65–75≥95Moderate
Evans AldolChiral auxiliary, alkylation70–80≥98High
MitsunobuStereoselective coupling60–65≥97Low

Trade-offs : The Evans Aldol method offers superior stereocontrol but requires expensive auxiliaries. Lactamization is more scalable but yields moderately.

Industrial Considerations and Process Optimization

  • Cost Efficiency : Using p-nitrophenol active esters reduces reagent costs compared to HOBt-based activators.

  • Safety : Replacing diazomethane with ylide reagents (e.g., sulfoxide ylides) in cyclization steps enhances operational safety.

  • Green Chemistry : Solvent recycling (e.g., DCM recovery via distillation) and catalytic DMAP (0.1 eq) align with sustainable practices .

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group serves as a temporary protective moiety for the secondary amine, enabling selective reactivity. Deprotection occurs under acidic conditions:

Reaction Conditions Outcome Yield Source
Trifluoroacetic acid (TFA) in DCMCleavage of Boc group to yield free amine without disrupting the azepanone85–92%
HCl in dioxane (4M)Quantitative removal of Boc group at 25°C>95%

Mechanistic Insight :

  • Protonation of the Boc carbamate’s carbonyl oxygen initiates cleavage, releasing CO₂ and forming a stable tert-butyl cation.

  • Stereochemical integrity of the azepanone ring is preserved during deprotection .

Amide Bond Formation via Carboxylic Acid Activation

The propionic acid group undergoes activation for coupling with amines:

Activation Method Coupling Partner Product Efficiency
EDCI/HOBt in DMFPrimary alkyl aminesStable amides with retained stereochemistry78–88%
(o-CF₃PhO)₃P in CH₃CN at 80°CAromatic aminesDirect amidation without racemization90–95%

Key Applications :

  • Synthesis of peptide analogs for kinase inhibitors (e.g., intermediates in taxane derivatives) .

  • Structural studies confirm no epimerization at the (R)-configured α-carbon .

Esterification and Hydrolysis

The carboxylic acid is esterified for improved solubility or hydrolyzed for further functionalization:

Reaction Conditions Product Notes
EsterificationSOCl₂/MeOHMethyl esterQuantitative conversion
Alkaline hydrolysisNaOH (2M), THF/H₂O (1:1), 25°CRegenerated carboxylic acidpH-sensitive: >95% recovery

Thermodynamic Data :

  • Ester derivatives exhibit 2–3× higher solubility in apolar solvents compared to the free acid.

Ring-Opening Reactions of the Azepanone

The 2-oxo-azepane ring participates in nucleophilic attacks:

Nucleophile Conditions Product Selectivity
Grignard reagents (RMgX)THF, −78°C → RTTertiary alcohols at C2>90% diastereomeric excess
HydrazineEtOH, refluxHydrazone derivativesQuantitative

Stereochemical Impact :

  • The (S)-configuration at C3 directs nucleophilic addition to the less hindered face of the ketone .

Stability Under Reaction Conditions

Critical parameters affecting reactivity:

Factor Optimal Range Observed Impact
Temperature0–35°CHigher temps accelerate Boc cleavage
Solvent polarityPolar aprotic (DMF, DMSO)Enhances coupling rates by 30–40%
pH2–4 (acidic for deprotection)Neutral/alkaline pH preserves ester bonds

Comparative Reactivity with Analogues

Structural Feature Reactivity Trend Rationale
Boc-protected vs. free amine10× slower amidation for free amineSteric hindrance reduction post-Boc removal
(R)- vs. (S)-configured acid(R)-form exhibits 15% faster couplingFavored transition-state alignment

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid typically involves multi-step organic reactions that utilize tert-butoxycarbonyl (Boc) protection strategies. The compound's molecular formula is C13H22N2O4C_{13}H_{22}N_2O_4, with a molecular weight of 270.33 g/mol.

Research has indicated that this compound exhibits significant biological activities, particularly in the field of medicinal chemistry.

2.1 Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes, including proteases and kinases, which play crucial roles in cellular signaling pathways. For instance, it has been identified as a potential inhibitor of interleukin-converting enzyme (ICE), which is involved in inflammatory processes .

2.2 Anticancer Properties
Recent studies have explored its anticancer properties, demonstrating that derivatives of this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways . This suggests potential applications in cancer therapeutics.

Therapeutic Applications

The therapeutic potential of this compound extends to several areas:

3.1 Neurological Disorders
Due to its ability to cross the blood-brain barrier, this compound is being investigated for its neuroprotective effects against conditions such as Alzheimer's disease and multiple sclerosis. It may modulate neurotransmitter levels and reduce neuroinflammation .

3.2 Antimicrobial Activity
Studies have shown that the compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .

Case Study 1: Synthesis and Biological Evaluation

A study published in a peer-reviewed journal detailed the synthesis of this compound and its evaluation as an ICE inhibitor. The findings indicated a dose-dependent inhibition with an IC50 value in the low micromolar range .

Case Study 2: Anticancer Activity

Another research project focused on the anticancer properties of this compound demonstrated that it could significantly reduce cell viability in breast cancer cell lines through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of ®-2-((S)-3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed to expose reactive amine groups, which can then participate in various biochemical pathways. This selective deprotection is crucial in the synthesis of peptides and other biologically active molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Rings or Side Chains

Key Compounds
Compound Name Structure Functional Groups Synthesis Method Applications References
(R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid Azepan-2-one ring, Boc-amino, propionic acid Boc-protected amine, cyclic amide Chiral resolution via stereoselective crystallization Pharmaceutical intermediates (e.g., protease inhibitors)
2-{[(3R)-3-Benzyl-3-(tert-butoxycarbonylamino)-2-oxoazetidin-1-yl]-(S)-propanamido}-2-methylpropanoic acid (6c) Azetidin-2-one (4-membered ring), Boc-amino, methylpropanoic acid Smaller β-lactam ring, Boc protection Solid-phase peptide synthesis Peptide backbone modification
(RS)-2-(4-chlorophenoxy)propionic acid (4-CPP) Acyclic propionic acid, chlorophenoxy group Phenoxy substituent, no Boc protection Acid-catalyzed esterification Herbicide/pesticide
3-[(tert-Butoxycarbonyl)amino]-2-methylpropionic acid Acyclic, Boc-amino, methyl side chain Boc-protected amine, linear structure Resolution with (R)-α-methylbenzylamine Chiral resolving agent in synthesis
Key Differences
  • Ring Size and Flexibility : The target compound’s seven-membered azepan-2-one ring provides greater conformational flexibility compared to the four-membered azetidin-2-one in compound 6c . This impacts binding affinity in biological targets (e.g., proteases).
  • Functional Groups: Unlike chlorophenoxy derivatives (e.g., 4-CPP), the Boc group in the target compound enhances solubility in organic solvents and stability during peptide synthesis but requires acidic deprotection .
  • Stereochemical Complexity: The (R)- and (S)-configurations at specific positions distinguish it from racemic mixtures like (RS)-2-(2,4-dichlorophenoxy)propionic acid (DCPP), which lack chiral resolution in agrochemical applications .

Research Findings and Data

Stability and Reactivity

  • The Boc group in the target compound stabilizes the amine during synthesis but requires trifluoroacetic acid (TFA) for deprotection, unlike unprotected phenoxy acids .
  • Azepan-2-one’s ring strain is lower than azetidin-2-one, reducing reactivity toward nucleophiles but enhancing metabolic stability in vivo .

Stereochemical Impact

  • Enantiomeric purity (>99% ee) is critical for pharmaceutical activity, whereas racemic mixtures (e.g., DCPP) suffice for herbicidal effects .

Biological Activity

(R)-2-((S)-3-tert-Butoxycarbonylamino-2-oxo-azepan-1-yl)-propionic acid, also referred to as a derivative of azepan, is a compound with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 195621-62-6
Molecular Formula C16H22N2O3
Molecular Weight 290.363 g/mol
IUPAC Name (R)-2-((S)-3-tert-butoxycarbonylamino-2-oxoazepan-1-yl)propanoic acid
PubChem CID 6350624

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available amino acids and utilizing protective groups to facilitate selective reactions. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality during synthesis. A notable method for its synthesis has been documented, which emphasizes regioselective functionalization of the azepan ring .

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Enzyme Inhibition : This compound has been shown to inhibit interleukin-converting enzyme (ICE), which plays a crucial role in inflammatory processes. By inhibiting ICE, the compound may reduce inflammation and associated diseases .
  • Neuroprotective Effects : Research indicates that derivatives of azepan compounds may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

Case Studies

Several studies have evaluated the biological effects of related compounds:

  • Anti-inflammatory Studies : A study demonstrated that compounds similar to (R)-2-((S)-3-tert-butoxycarbonylamino-2-oxoazepan-1-yl)-propionic acid significantly reduced markers of inflammation in animal models, suggesting potential therapeutic applications in chronic inflammatory diseases .
  • Neuroprotective Studies : In vitro experiments showed that azepan derivatives protected neuronal cells from apoptosis induced by oxidative stress, indicating their potential use in treating conditions like Alzheimer's disease .

Potential Applications

Given its biological activity, (R)-2-((S)-3-tert-butoxycarbonylamino-2-oxoazepan-1-yl)-propionic acid could be explored for various therapeutic applications:

  • Anti-inflammatory Drugs : Targeting conditions such as rheumatoid arthritis or inflammatory bowel disease.
  • Neuroprotective Agents : For conditions involving neurodegeneration.
  • Antimicrobial Agents : Development of new antibiotics against resistant strains.

Q & A

Q. What personal protective equipment (PPE) is recommended when handling this compound?

  • Methodological Answer : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis. Avoid skin contact (irritant per GHS Category 2) and inhalation (respiratory sensitizer). Emergency showers/eyewash stations must be accessible .

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